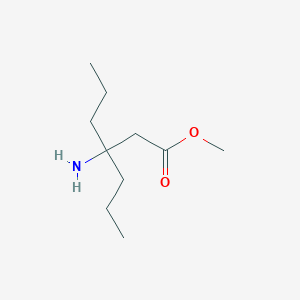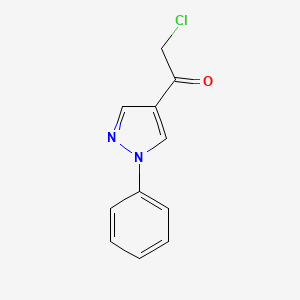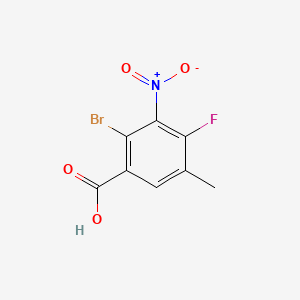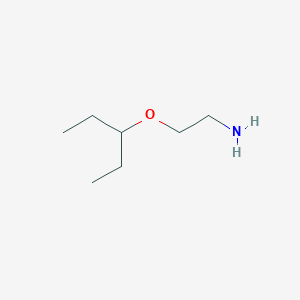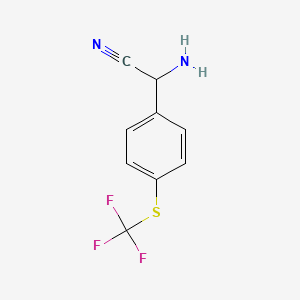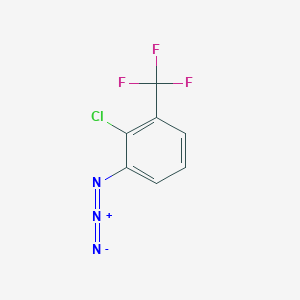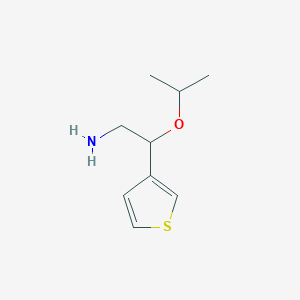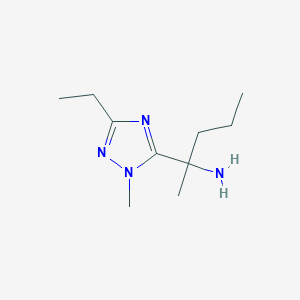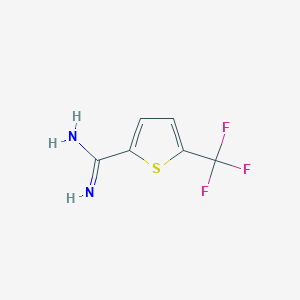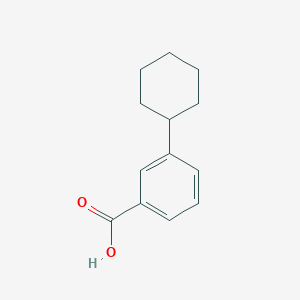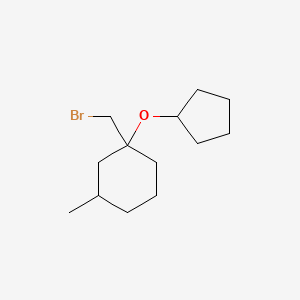
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is an organic compound that features a bromomethyl group, a cyclopentyloxy group, and a methyl group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can be achieved through several steps:
Formation of the cyclopentyloxy group: This can be done by reacting cyclopentanol with a suitable halogenating agent such as thionyl chloride to form cyclopentyl chloride.
Attachment to the cyclohexane ring: The cyclopentyl chloride can then be reacted with 3-methylcyclohexanol in the presence of a base to form 1-(cyclopentyloxy)-3-methylcyclohexane.
Introduction of the bromomethyl group: Finally, the bromomethyl group can be introduced by reacting the compound with bromomethane in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation techniques.
化学反应分析
Types of Reactions
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can undergo several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a building block in drug discovery.
Medicine: Could be explored for its potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: May be used in the production of specialty chemicals or materials.
作用机制
The mechanism of action for 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane would depend on its specific application
相似化合物的比较
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the cyclopentyloxy group, making it less complex.
1-(Chloromethyl)-1-(cyclopentyloxy)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(cyclohexyloxy)-3-methylcyclohexane: Contains a cyclohexyloxy group instead of cyclopentyloxy.
Uniqueness
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is unique due to the presence of both a bromomethyl and a cyclopentyloxy group on the same cyclohexane ring, which can impart distinct reactivity and properties compared to similar compounds.
属性
分子式 |
C13H23BrO |
|---|---|
分子量 |
275.22 g/mol |
IUPAC 名称 |
1-(bromomethyl)-1-cyclopentyloxy-3-methylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-11-5-4-8-13(9-11,10-14)15-12-6-2-3-7-12/h11-12H,2-10H2,1H3 |
InChI 键 |
BGENQGJSXSOBQK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)(CBr)OC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


